N,3,3-trimethylcyclohexan-1-amine hydrochloride
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Overview
Description
N,3,3-trimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is a derivative of cyclohexane, characterized by the presence of an amine group and three methyl groups attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethylcyclohexan-1-amine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process can be summarized as follows:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups.
Reductive Amination: The resulting 3,3-dimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to form the amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Large-scale alkylation: using automated reactors to control temperature and reaction time.
Efficient reductive amination: with continuous monitoring of reaction progress.
Purification: through crystallization or recrystallization to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N,3,3-trimethylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3,3-trimethylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethylcyclohexan-1-amine hydrochloride: Similar structure but different substitution pattern.
Cyclohexylamine hydrochloride: Lacks the methyl groups present in N,3,3-trimethylcyclohexan-1-amine hydrochloride.
N-methylcyclohexylamine hydrochloride: Contains a single methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2624137-60-4 |
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Molecular Formula |
C9H20ClN |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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